molecular formula C17H19ClN2S B1221335 Chlorpromazine CAS No. 50-53-3

Chlorpromazine

Cat. No. B1221335
CAS RN: 50-53-3
M. Wt: 318.9 g/mol
InChI Key: ZPEIMTDSQAKGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorpromazine, first introduced in the 1950s, revolutionized the clinical treatment of schizophrenia and significantly contributed to the development of psychopharmacology. Its discovery standardized protocols for testing the clinical efficacy of antipsychotics and expanded our understanding of neurotransmission. Chlorpromazine's impact extends beyond its primary use, as it has facilitated research into neurotransmitter roles and helped reduce the stigma associated with mental illness (Boyd-Kimball et al., 2018).

Synthesis Analysis

Chlorpromazine's synthesis involves modifying its molecular structure to introduce active groups, enabling conjugation with carrier proteins to form a complete antigen. This process lays the foundation for further determining chlorpromazine residues, establishing immunological detection methods, and preparing antibodies (Zheng et al., 2021).

Molecular Structure Analysis

Chlorpromazine's molecular structure modification, crucial for its synthesis and antigenicity, involves introducing aromatic side rings and other functional groups to enhance its activity and interaction capabilities. This alteration is essential for its effectiveness in various biochemical processes (Zheng et al., 2021).

Chemical Reactions and Properties

Chlorpromazine undergoes several biochemical interactions, including inhibiting protein synthesis and affecting the synthesis of lipids and phospholipids. Its ability to modify cellular processes through chemical reactions underscores its significant biochemical impact (Shuster & Hannam, 1964); (Heiczman & Tóth, 1995).

Physical Properties Analysis

The physical properties of chlorpromazine, including its solubility, stability, and formulation characteristics, are critical for its pharmacological efficacy and application in clinical settings. These properties are tailored through its synthesis process to ensure optimal bioavailability and therapeutic effects.

Chemical Properties Analysis

Chlorpromazine's chemical properties, such as its reactivity with various biochemical molecules, play a pivotal role in its mechanism of action. Its interactions with enzymes, receptors, and other cellular components are fundamental to its antipsychotic effects and its utility in neurological research (Boyd-Kimball et al., 2018).

Scientific research applications

Chlorpromazine in Psychopharmacology

Chlorpromazine, a phenothiazine derivative, has been pivotal in psychopharmacology. Its discovery and clinical introduction in the 1950s marked a significant advance in psychiatry, leading to the psychopharmacological revolution. Chlorpromazine has been used extensively for treating a variety of psychiatric conditions, expanding our understanding of neurotransmission and influencing the protocols for testing clinical efficacy of antipsychotics (López-Muñoz et al., 2005).

Chlorpromazine in Medical Therapeutics

Chlorpromazine has been applied in various medical therapeutics beyond psychiatry. It has been used for conditions like nausea and vomiting, intractable hiccoughs, and as an augmenting agent for anesthetics and opiates. Its effectiveness in these areas is grounded in its capacity to interact with different body systems, providing symptomatic relief in diverse medical conditions (Moyer, Kinross-Wright, & Finney, 1955).

Chlorpromazine's Role in Anesthesia and Shock Management

In anesthesia and shock management, chlorpromazine has shown promise. It was used in techniques such as "artificial hibernation" and as an antishock agent. These applications are based on its ability to modify body temperature and physiological responses, demonstrating its versatility in critical care settings (Jesati, 1956).

Chlorpromazine in Biochemical Research

In the realm of biochemical research, studies have explored chlorpromazine's impact on biological membranes and cell integrity. For example, its effects on the permeability of human erythrocytes to various compounds have been investigated, providing insights into its pharmacological action at the cellular level (Freeman & Spirtes, 1963).

Chlorpromazine in Veterinary Medicine

Chlorpromazine has also found applications in veterinary medicine. It has been used in food-producing animals to induce calmness and promote growth. However, its residue in animal bodies and the potential side effects, such as impact on the circulatory and nervous systems, have been areas of concern and study (Liu et al., 2010).

Chlorpromazine's Influence in Pharmacology and Clinical Research

The influence of chlorpromazine in pharmacology and clinical research has been profound. Its discovery fostered the development of new classes of drugs, standardized clinical testing methods, and contributed to a better understanding of mental illnesses and their treatment (Boyd-Kimball et al., 2018).

properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEIMTDSQAKGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022808
Record name Chlorpromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorpromazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

200-205 °C at 8.00E-01 mm Hg, BP: 200-205 °C at 0.8 mm Hg
Record name Chlorpromazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorpromazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in ethanol, ether, benzene and chloroform; soluble in dilute hydrochloric acid, In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C, 4.17e-03 g/L
Record name Chlorpromazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorpromazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpromazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Chlorpromazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). Additionally, Chlorpromazine is a weak presynaptic inhibitor of Dopamine reuptake, which may lead to (mild) antidepressive and antiparkinsonian effects. This action could also account for psychomotor agitation and amplification of psychosis (very rarely noted in clinical use)., The principal pharmacologic effects of chlorpromazine are similar to those of other propylamino derivatives of phenothiazine. Chlorpromazine has strong anticholinergic and sedative effects and moderate extrapyramidal effects. Chlorpromazine has strong antiemetic and adrenergic blocking activity and weak ganglionic blocking, antihistaminic, and antiserotonergic activity., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/, Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Chlorpromazine (19 total), please visit the HSDB record page.
Record name Chlorpromazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorpromazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Chlorpromazine

Color/Form

Oily liquid, White, crystalline solid

CAS RN

34468-21-8, 50-53-3
Record name 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34468-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorpromazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorpromazine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorpromazine cation radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034468218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorpromazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chlorpromazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chlorpromazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorpromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorpromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U42B7VYA4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chlorpromazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpromazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177-178, About 60 °C, < 25 °C
Record name Chlorpromazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorpromazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3033
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpromazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

3.56 g (10 mmol) of 2-chloro-10-(3-dimethylaminopropyl) phenothiazine hydrochloride are suspended in 15 ml of a 1N sodium hydroxide solution. The amine freed is extracted with diethyl ether. The organic phase is decanted and dried over sodium sulfate and then evaporated to dryness to yield 3.13 g of an oil corresponding to the expected product.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

100 g of chloropromazine hydrochloride [10-(3'-methylamino-propyl)-2-chloro-phenothiazine hydrochloride] (USP XX) is dissolved in 1 liter of deionized water and added at constant stirring to a solution of (NH4+)-polymethacrylate of the following composition:
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
(NH4+)-polymethacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorpromazine
Reactant of Route 2
Reactant of Route 2
Chlorpromazine
Reactant of Route 3
Reactant of Route 3
Chlorpromazine
Reactant of Route 4
Reactant of Route 4
Chlorpromazine
Reactant of Route 5
Reactant of Route 5
Chlorpromazine
Reactant of Route 6
Reactant of Route 6
Chlorpromazine

Citations

For This Compound
287,000
Citations
F López-Muñoz, C Alamo, E Cuenca… - Annals of Clinical …, 2005 - Taylor & Francis
… The introduction of chlorpromazine in the USA (SKF) was … confirmed the antipsychotic efficacy of the chlorpromazine. … The discovery of the antipsychotic properties of chlorpromazine in …
Number of citations: 452 www.tandfonline.com
TA Ban - Neuropsychiatric disease and treatment, 2007 - Taylor & Francis
… that chlorpromazine blocks dopamine receptors. Treatment with chlorpromazine focused … Chlorpromazine was instrumental in the development of neuropsychopharmacology, a new …
Number of citations: 394 www.tandfonline.com
SW Woods - Journal of Clinical Psychiatry, 2003 - psychiatrist.com
… Reported minimum effective dose equivalence ratios to haloperidol were then converted to chlorpromazine equivalents using the “2 mg of haloperidol equals 100 mg of chlorpromazine…
Number of citations: 318 www.psychiatrist.com
PKF Yeung, JW Hubbard, ED Korchinski… - European journal of …, 1993 - Springer
A study was carried out in 11 healthy young men to investigate the pharmacokinetics of chlorpromazine (CPZ) after a bolus intravenous (IV) dose (10 mg) and three single oral doses (25…
Number of citations: 102 link.springer.com
NW Winkelman - Journal of the American Medical Association, 1954 - jamanetwork.com
… Chlorpromazine was developed in France and was first studied by French and other … The chlorpromazine used inthis study was supplied by Smith, Kline & French Laboratories …
Number of citations: 227 jamanetwork.com
AA Baumeister - Journal of the History of the Neurosciences, 2013 - Taylor & Francis
Two revolutionary drugs were introduced into psychiatry in the early 1950s for the treatment of agitated mental patients — reserpine and chlorpromazine. These drugs initiated the …
Number of citations: 56 www.tandfonline.com
J CLAGHORN, G HONIGFELD… - Journal of clinical …, 1987 - journals.lww.com
… Clozapine patients exhibited clinical improvement superior to that of chlorpromazine … well tolerated and may be therapeutically superior to chlorpromazine in treating psychotic behavior. …
Number of citations: 432 journals.lww.com
JP Swazey - 1974 - psycnet.apa.org
Discusses the routes of development and history of chlorpromazine (CPZ), the events that led to CPZ's current prominent place in clinical psychiatry, its effects on hospital psychiatry in …
Number of citations: 304 psycnet.apa.org
HE Lehmann, GE Hanrahan - AMA Archives of Neurology & …, 1954 - jamanetwork.com
… In the United States it is referred to as chlorpromazine, or Compound 2601-A. Chlorpromazine … Chlorpromazine produced a type of depression in animals which increased progressively …
Number of citations: 420 jamanetwork.com
JJH McDowell - … Section B: Structural Crystallography and Crystal …, 1969 - scripts.iucr.org
has been determined from three-dimensional X-ray diffraction data and refined by least-squares meth-ods, with individual anisotropic temperature factors. The space group is Pbca with …
Number of citations: 135 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.